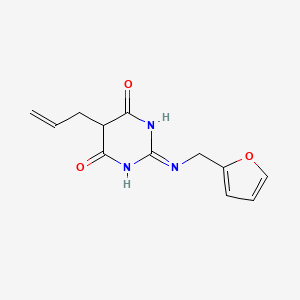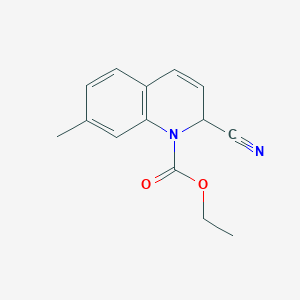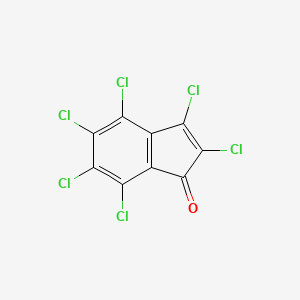![molecular formula C9H13NOS B14652548 3-Methoxy-2-[(methylsulfanyl)methyl]aniline CAS No. 53334-27-3](/img/structure/B14652548.png)
3-Methoxy-2-[(methylsulfanyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-[(methylsulfanyl)methyl]aniline is an organic compound with the molecular formula C9H13NOS It is a derivative of aniline, featuring a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[(methylsulfanyl)methyl]aniline typically involves the introduction of the methoxy and methylsulfanyl groups onto an aniline precursor. One common method is the nucleophilic substitution reaction where an appropriate aniline derivative reacts with methylthiol and methoxy reagents under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process includes steps such as purification, crystallization, and drying to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxy-2-[(methylsulfanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methoxy-2-[(methylsulfanyl)methyl]aniline exerts its effects involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating biochemical pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but with different positioning of the methoxy group.
3-Methoxy-4-methylaniline: Another isomer with the methoxy group in a different position.
2-Methoxy-4-methylaniline: Features a methoxy group at the ortho position relative to the aniline.
Uniqueness
3-Methoxy-2-[(methylsulfanyl)methyl]aniline is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable subject for research and industrial applications.
Properties
CAS No. |
53334-27-3 |
|---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
3-methoxy-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C9H13NOS/c1-11-9-5-3-4-8(10)7(9)6-12-2/h3-5H,6,10H2,1-2H3 |
InChI Key |
HNROJBPMBVNPHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


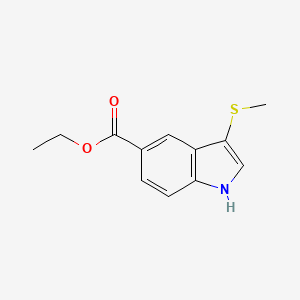
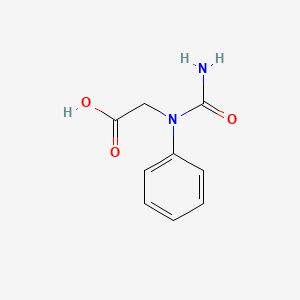
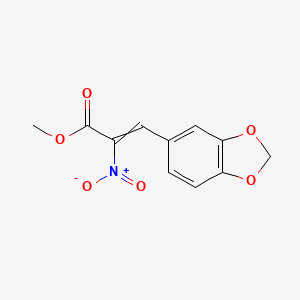
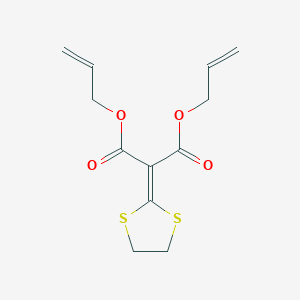
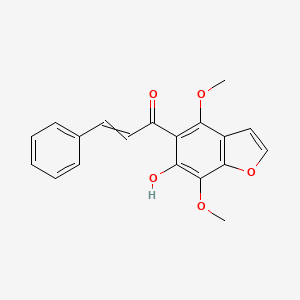

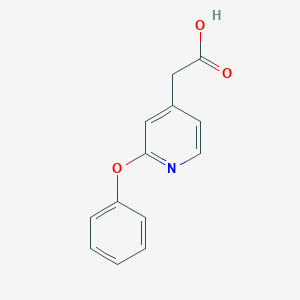
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
